Propargyl-PEG7-acid

Description

Chemical Identity and Nomenclature

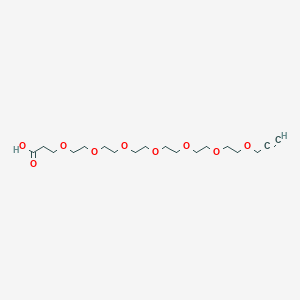

Propargyl-Polyethylene Glycol 7-Acid represents a precisely defined chemical entity within the broader class of heterobifunctional polyethylene glycol derivatives. The compound is officially registered under Chemical Abstracts Service number 2093154-00-6 and possesses the molecular formula C₁₈H₃₂O₉ with a molecular weight of 392.44-392.45 grams per mole. The systematic International Union of Pure and Applied Chemistry name for this compound is 3-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid, reflecting its complex polyether structure.

The nomenclature of this compound encompasses several alternative designations that reflect its structural components and functional applications. Common synonyms include Propargyl-Polyethylene Glycol 6-CH₂CH₂COOH, 4,7,10,13,16,19,22-Heptaoxapentacos-24-ynoic acid, and Propargyl-Polyethylene Glycol 6-C2-COOH. These naming conventions highlight the structural relationship between the propargyl terminus, the polyethylene glycol spacer containing seven ethylene oxide units, and the terminal carboxylic acid functionality. The Simplified Molecular Input Line Entry System representation is expressed as C#CCOCCOCCOCCOCCOCCOCCOCCC(=O)O, providing a linear notation of the molecular structure.

Table 1: Fundamental Chemical Properties of Propargyl-Polyethylene Glycol 7-Acid

The structural architecture of Propargyl-Polyethylene Glycol 7-Acid embodies a linear arrangement where a terminal propargyl group (HC≡C-CH₂-) is connected through an ether linkage to a heptaethylene glycol chain, which subsequently terminates in a carboxylic acid moiety. This design creates a molecule with distinct hydrophilic characteristics due to the polyethylene glycol backbone, while maintaining two highly reactive functional groups positioned at opposite termini. The compound typically appears as a light yellow to yellow liquid with high purity specifications exceeding 96% in commercial preparations.

Historical Development of Polyethylene Glycol-based Alkyne Linkers

The development of polyethylene glycol-based alkyne linkers emerged from the convergence of two significant chemical advances: the widespread adoption of polyethylene glycol as a biocompatible spacer molecule and the revolutionary development of click chemistry methodologies. The foundational concept of click chemistry was first articulated by Sharpless and colleagues in 2001, emphasizing the need for highly reliable, selective, and efficient chemical transformations that could proceed under mild conditions suitable for biological systems. This paradigm established the framework for developing bioorthogonal reactions that could function in complex biological environments without interfering with native biochemical processes.

The historical trajectory of alkyne-functionalized polyethylene glycol derivatives can be traced to early investigations into copper-catalyzed azide-alkyne cycloaddition reactions, which demonstrated exceptional selectivity and efficiency in forming 1,2,3-triazole linkages. These early discoveries revealed that terminal alkynes could serve as highly effective partners in cycloaddition reactions with azide-functionalized molecules, leading to the recognition that alkyne-terminated polyethylene glycol derivatives could function as versatile bioconjugation tools. The development of heterobifunctional polyethylene glycol linkers containing both alkyne and activated ester functionalities represented a significant advancement, enabling sequential conjugation reactions with different biomolecular targets.

Parallel developments in polyethylene glycol synthesis technology enabled the production of well-defined, monodisperse polyethylene glycol derivatives with precise molecular weights and narrow polydispersity indices. These advances were crucial for the practical implementation of polyethylene glycol-based alkyne linkers, as applications in chemical biology require consistent and reproducible molecular properties. The ability to synthesize polyethylene glycol derivatives with defined chain lengths and specific terminal functionalities opened new possibilities for designing sophisticated bioconjugation systems.

The introduction of strain-promoted azide-alkyne cycloaddition reactions marked another pivotal development in the field, offering copper-free alternatives to traditional click chemistry approaches. These strain-promoted reactions utilize cyclic alkynes such as dibenzocyclooctyne to achieve rapid cycloaddition with azides without requiring metal catalysts, thereby expanding the applicability of alkyne-functionalized polyethylene glycol derivatives to more sensitive biological systems. The development of these copper-free methodologies has been particularly important for applications involving living cells and in vivo systems where copper toxicity could be problematic.

Position within Heterobifunctional Polyethylene Glycol Derivatives

Propargyl-Polyethylene Glycol 7-Acid occupies a distinctive position within the broader classification system of polyethylene glycol derivatives, specifically as a member of the heterobifunctional polyethylene glycol family. Heterobifunctional polyethylene glycol derivatives are characterized by their general structural motif X-Polyethylene Glycol-Y, where X and Y represent two different functional groups or reactive moieties positioned at opposite termini of the polyethylene glycol chain. This structural arrangement distinguishes them from both monofunctional polyethylene glycol derivatives, which contain only one reactive group, and homobifunctional polyethylene glycol derivatives, which feature identical functional groups at both termini.

The classification system for polyethylene glycol derivatives encompasses several distinct categories based on structural characteristics and functional group arrangements. Monofunctional polyethylene glycol derivatives, typically designated as methoxy-Polyethylene Glycol-X, contain a methoxyl group at one terminus and a single functional group at the opposite end, preventing bridging reactions that might otherwise complicate conjugation processes. Homobifunctional polyethylene glycol derivatives feature identical reactive groups at both termini, making them particularly suitable for crosslinking applications where symmetrical connectivity is desired. Multi-arm polyethylene glycol derivatives represent another important category, featuring branched architectures with multiple reactive sites that enable the formation of complex three-dimensional networks.

Table 2: Classification of Polyethylene Glycol Derivative Types

| Classification | Structure Pattern | Functional Characteristics | Typical Applications |

|---|---|---|---|

| Monofunctional | methoxy-Polyethylene Glycol-X | Single reactive site, prevents bridging | Protein modification, drug conjugation |

| Homobifunctional | X-Polyethylene Glycol-X | Identical terminal groups | Crosslinking, network formation |

| Heterobifunctional | X-Polyethylene Glycol-Y | Different terminal groups | Sequential conjugation, complex assembly |

| Multi-arm | Core-(Polyethylene Glycol-X)ₙ | Multiple reactive sites | Hydrogel formation, 3D networks |

Within the heterobifunctional category, Propargyl-Polyethylene Glycol 7-Acid exemplifies the design principles that make these molecules particularly valuable for sophisticated bioconjugation applications. The propargyl terminus provides a site for copper-catalyzed azide-alkyne cycloaddition or strain-promoted azide-alkyne cycloaddition reactions, enabling the attachment of azide-functionalized molecules through the formation of stable triazole linkages. Simultaneously, the carboxylic acid terminus can undergo activated ester formation with coupling agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide or Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium, facilitating conjugation with primary amine-containing biomolecules.

The heptaethylene glycol spacer component of Propargyl-Polyethylene Glycol 7-Acid contributes several important characteristics that enhance its utility as a bioconjugation tool. The polyethylene glycol backbone provides excellent water solubility and biocompatibility, while also serving as a flexible spacer that can reduce steric hindrance between conjugated components. The specific chain length of seven ethylene oxide units represents an optimal balance between providing sufficient molecular flexibility and maintaining manageable synthetic complexity. This intermediate chain length is particularly valuable for applications requiring moderate spacing between functional domains while avoiding the increased polydispersity that can accompany longer polyethylene glycol chains.

Significance in Bioorthogonal Chemistry

The significance of Propargyl-Polyethylene Glycol 7-Acid in bioorthogonal chemistry stems from its ability to participate in highly selective chemical transformations that proceed efficiently in complex biological environments without interfering with native biochemical processes. Bioorthogonal chemistry represents a specialized field focused on developing chemical reactions that are intrinsically selective for specific functional groups not commonly found in biological systems, thereby enabling precise molecular modifications in living systems. The dual functionality of Propargyl-Polyethylene Glycol 7-Acid makes it an exceptionally versatile tool for implementing bioorthogonal strategies in various research applications.

The propargyl terminus of Propargyl-Polyethylene Glycol 7-Acid serves as an ideal substrate for copper-catalyzed azide-alkyne cycloaddition reactions, which represent one of the most widely utilized bioorthogonal transformations. These reactions proceed with remarkable selectivity and efficiency, forming stable 1,2,3-triazole products that are resistant to hydrolysis and metabolic degradation. The copper-catalyzed azide-alkyne cycloaddition has found extensive applications in protein labeling, nucleic acid modification, and drug target identification, establishing it as a cornerstone technique in chemical biology research. The availability of Propargyl-Polyethylene Glycol 7-Acid enables researchers to incorporate polyethylene glycol functionality into these bioorthogonal labeling schemes, providing enhanced solubility and biocompatibility to the resulting conjugates.

The development of strain-promoted azide-alkyne cycloaddition reactions has further expanded the bioorthogonal utility of alkyne-containing molecules like Propargyl-Polyethylene Glycol 7-Acid. While Propargyl-Polyethylene Glycol 7-Acid itself contains a terminal alkyne rather than a strained cyclic alkyne, it can be readily converted to strain-promoted azide-alkyne cycloaddition-compatible derivatives or used in conjunction with cyclic alkyne partners to achieve copper-free bioorthogonal reactions. These copper-free approaches are particularly valuable for applications involving living cells or in vivo systems where copper toxicity could compromise experimental outcomes.

Table 3: Bioorthogonal Reaction Capabilities of Propargyl-Polyethylene Glycol 7-Acid

| Reaction Type | Reactive Partner | Product Formation | Catalyst Requirement | Biological Compatibility |

|---|---|---|---|---|

| Copper-catalyzed azide-alkyne cycloaddition | Azide compounds | 1,2,3-Triazole linkage | Copper(I) catalyst | Moderate (copper toxicity concerns) |

| Amide formation | Primary amines | Amide bond | Coupling agents | High |

| Ester formation | Alcohols | Ester linkage | Acid catalysts | High |

| Strain-promoted azide-alkyne cycloaddition | Cyclic alkynes + azides | 1,2,3-Triazole linkage | None | Excellent |

The carboxylic acid functionality of Propargyl-Polyethylene Glycol 7-Acid provides additional bioorthogonal capabilities through its ability to form stable amide bonds with primary amine groups. This reactivity is particularly valuable for protein modification applications, where lysine residues and N-terminal amino groups serve as natural attachment points for bioconjugation. The use of mild coupling conditions and biocompatible activating agents ensures that these conjugation reactions can proceed without disrupting protein structure or function, maintaining the biological activity of modified biomolecules.

The application of Propargyl-Polyethylene Glycol 7-Acid in antibody-drug conjugate synthesis exemplifies its significance in bioorthogonal chemistry for therapeutic applications. Antibody-drug conjugates represent a rapidly growing class of targeted therapeutics that combine the specificity of antibodies with the potency of cytotoxic drugs. The heterobifunctional nature of Propargyl-Polyethylene Glycol 7-Acid enables it to serve as a cleavable linker in these systems, where the carboxylic acid terminus can be conjugated to the antibody while the propargyl group provides a site for subsequent drug attachment through click chemistry. This approach allows for controlled drug-to-antibody ratios and can incorporate cleavage mechanisms that enable targeted drug release in specific cellular environments.

Similarly, the utility of Propargyl-Polyethylene Glycol 7-Acid in proteolysis targeting chimera synthesis demonstrates its importance in chemical biology applications focused on targeted protein degradation. Proteolysis targeting chimeras are bifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, thereby inducing targeted protein degradation through the ubiquitin-proteasome system. The linker region connecting these two binding domains is critical for achieving effective protein degradation, and Propargyl-Polyethylene Glycol 7-Acid provides an optimal combination of flexibility, biocompatibility, and synthetic accessibility for these applications.

Propriétés

IUPAC Name |

3-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32O9/c1-2-4-21-6-8-23-10-12-25-14-16-27-17-15-26-13-11-24-9-7-22-5-3-18(19)20/h1H,3-17H2,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCXGERMSMMAGNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOCCOCCOCCOCCOCCOCCOCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601231911 | |

| Record name | 4,7,10,13,16,19,22-Heptaoxapentacos-24-ynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601231911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2093154-00-6 | |

| Record name | 4,7,10,13,16,19,22-Heptaoxapentacos-24-ynoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2093154-00-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,7,10,13,16,19,22-Heptaoxapentacos-24-ynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601231911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Monoprotection of PEG7 Diol

The synthesis begins with desymmetrizing PEG7 diol (6 , n = 7) using trityl chloride under mildly acidic conditions. A mixture of PEG7 monotrityl ether (7 ) and ditritylated byproduct forms, but the latter is tolerated until final purification. Zhang et al. reported yields >92% for monotritylated PEG analogs without chromatography. For PEG7, the reaction proceeds as follows:

Critical Parameters :

Propargylation of Monotrityl-PEG7

The monotrityl-PEG7 intermediate undergoes propargylation via nucleophilic substitution with propargyl bromide or propargyl tosylate. Alternatively, a two-step sequence involving bromoacetaldehyde diethyl acetal (2 ) and propargyl alcohol is employed for higher regioselectivity:

-

Coupling with Bromoacetaldehyde Diethyl Acetal :

Yields exceed 90% due to the stability of the acetal group under basic conditions.

-

Deprotection of Acetal :

Hydrolysis of the acetal to an aldehyde is achieved using trifluoroacetic acid (TFA)/H₂O/CH₂Cl₂ (1:1:4) under vigorous stirring, yielding propargyl-PEG7 aldehyde (4 ) quantitatively.

Cyanohydrin Formation and Hydrolysis

The aldehyde intermediate is converted to a cyanohydrin (5 ) via reaction with potassium cyanide in acetic acid/water:

Subsequent hydrolysis in 6 M H₂SO₄ at reflux cleaves the cyanohydrin to the α-hydroxy acid. Neutralization with NaOH followed by acidification with HCl yields this compound (1g , where n = 7).

Optimization Data :

-

Acid Choice : Sulfuric acid outperforms HCl or TFA in preserving the alkyne moiety (Table 1).

-

Reaction Time : 24–48 hours ensures complete hydrolysis without side reactions.

Table 1. Optimization of Cyanohydrin Hydrolysis Conditions

| Acid | Solvent | Time (h) | Conversion (%) |

|---|---|---|---|

| H₂SO₄ (6 M) | H₂O/CH₂Cl₂ | 24 | 98 |

| HCl (2 M) | H₂O/THF | 48 | 35 |

| TFA (16%) | H₂O/CH₂Cl₂ | 36 | <10 |

Characterization and Quality Control

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR of this compound confirms the presence of key functional groups:

Analyse Des Réactions Chimiques

Types of Reactions: Propargyl-PEG7-acid undergoes various chemical reactions, including:

Click Chemistry: The propargyl group reacts with azide-bearing compounds via copper-catalyzed azide-alkyne cycloaddition to form triazole linkages.

Amide Bond Formation: The terminal carboxylic acid reacts with primary amine groups in the presence of activators such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide or dicyclohexylcarbodiimide to form stable amide bonds.

Common Reagents and Conditions:

Copper Catalysts: Used in click chemistry reactions to facilitate the formation of triazole linkages.

Carbodiimides: Used as activators in amide bond formation reactions.

Major Products:

Triazole Linkages: Formed through click chemistry reactions.

Amide Bonds: Formed through reactions with primary amine groups.

Applications De Recherche Scientifique

Chemical Properties and Structure

- Chemical Formula : C18H32O9

- Molecular Weight : Approximately 392.44 g/mol

- Purity : 95-98%

- Storage Conditions : -20°C

The hydrophilic nature of the polyethylene glycol component increases solubility in aqueous environments, making it suitable for biological applications. The propargyl group enables reactions through copper-catalyzed azide-alkyne cycloaddition (click chemistry), facilitating the formation of stable linkages with biomolecules.

Scientific Research Applications

Propargyl-PEG7-acid has diverse applications across multiple scientific domains:

Antibody-Drug Conjugates (ADCs)

This compound plays a crucial role in the development of ADCs, which are designed to deliver cytotoxic drugs specifically to cancer cells. The compound serves as a cleavable linker that connects monoclonal antibodies to drug molecules.

Case Study :

In one study, researchers demonstrated that ADCs utilizing this compound exhibited enhanced therapeutic efficacy by ensuring that the drug was released within targeted cells, thereby minimizing systemic toxicity and improving treatment outcomes for cancer patients.

Proteolysis Targeting Chimeras (PROTACs)

The compound is integral in synthesizing PROTACs, which induce targeted protein degradation. This approach is particularly promising for treating diseases characterized by dysregulated protein levels.

Case Study :

In vitro studies revealed that PROTACs incorporating this compound showed significantly improved degradation rates of specific target proteins compared to traditional methods. This highlights its potential in developing novel therapeutic strategies .

Bioconjugation Studies

This compound is extensively used in bioconjugation applications due to its ability to form stable linkages with various biomolecules through click chemistry and amide bond formation.

Data Table: Comparison of Bioconjugation Methods

| Method | Description | Advantages |

|---|---|---|

| Click Chemistry | Reaction between propargyl groups and azides | High specificity and stability |

| Amide Bond Formation | Reaction between carboxylic acid and amines | Versatile coupling with various biomolecules |

Mécanisme D'action

The mechanism of action of Propargyl-PEG7-acid involves its ability to form stable linkages with other molecules through click chemistry and amide bond formation. The propargyl group reacts with azide-bearing compounds to form triazole linkages, while the terminal carboxylic acid reacts with primary amine groups to form amide bonds. These reactions enable the compound to serve as a versatile linker in various applications .

Comparaison Avec Des Composés Similaires

Variations in PEG Chain Length

Propargyl-PEG7-acid belongs to a family of PEG linkers with varying EG repeats. Key analogs include:

Key Findings :

Functional Group Modifications

This compound derivatives with alternate functional groups include:

| Compound Name | Functional Groups | Molecular Weight (g/mol) | CAS No. | Key Applications |

|---|---|---|---|---|

| Propargyl-PEG7-t-butyl ester | Propargyl, t-butyl ester | ~1818294-29-9 | 1818294-29-9 | Temporary protection for acid groups |

| t-Boc-N-Amido-PEG7-Propargyl | Propargyl, Boc-protected amine | 463.6 | 2112737-90-1 | Orthogonal conjugation strategies |

| Propargyl-PEG7-alcohol | Propargyl, hydroxyl | ~1422023-54-8 | 1422023-54-8 | Hydroxyl-mediated bioconjugation |

Key Findings :

Performance in Bioconjugation

Comparative studies highlight:

- Reactivity : this compound exhibits higher coupling efficiency with amines (e.g., lysine residues) than Propargyl-PEG7-alcohol, which requires hydroxyl-specific chemistries .

- Stability : PEG7 linkers show superior serum stability over shorter PEG4/PEG5 analogs in ADC frameworks .

Research and Industrial Relevance

- ADC Development : this compound’s degradability is critical for reducing off-target toxicity, as validated in MCE-supplied compounds used in preclinical studies .

- Supplier Landscape : Broadpharm and MCE dominate production, with pricing influenced by purity (>98%) and scale (e.g., ~$200–$500/g for research-grade quantities) .

Activité Biologique

Propargyl-PEG7-acid is a bifunctional compound that has garnered attention in chemical biology due to its significant role in bioconjugation and drug delivery systems. This article explores its biological activity, mechanisms of action, applications, and relevant case studies.

Chemical Structure and Properties

This compound consists of a polyethylene glycol (PEG) chain with a propargyl functional group and a terminal carboxylic acid. Its molecular formula is with a molecular weight of approximately 392.44 g/mol. The compound's hydrophilic PEG component enhances solubility in aqueous environments, making it suitable for various biological applications.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 392.44 g/mol |

| Functional Groups | Propargyl, Carboxylic Acid |

| Purity | >98% |

This compound primarily functions as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). The compound facilitates the selective degradation of target proteins through the ubiquitin-proteasome system, thereby influencing various biochemical pathways.

- Linker Functionality : It allows for the conjugation of bioactive molecules to targeting entities, enhancing therapeutic efficacy.

- Click Chemistry : The propargyl group can engage in copper-catalyzed azide-alkyne cycloaddition (CuAAC), forming stable triazole linkages with azide-bearing compounds.

- Amide Bond Formation : The terminal carboxylic acid reacts with primary amines to create stable amide bonds, which are crucial for bioconjugation applications.

Applications

This compound has diverse applications across multiple fields:

- Chemical Biology : Used as a linker in the synthesis of complex biomolecules.

- Drug Development : Integral in the formulation of ADCs and PROTACs for targeted cancer therapies.

- Diagnostics : Facilitates the study of protein interactions and enzyme activities by enabling stable modifications of biomolecules.

1. Application in Antibody-Drug Conjugates (ADCs)

In a study focusing on ADCs, this compound was used to create stable linkages between monoclonal antibodies and cytotoxic drugs. The cleavable nature of the linker ensured that the drug was released within the targeted cells, enhancing therapeutic potency. This application underscores its importance in improving the efficacy of cancer treatments by allowing precise targeting of tumor cells while minimizing systemic toxicity .

2. Synthesis of Proteolysis Targeting Chimeras (PROTACs)

Research has demonstrated that this compound can effectively facilitate the development of PROTACs, which are designed to induce targeted protein degradation. In vitro studies indicated that PROTACs incorporating this linker exhibited enhanced degradation rates for specific target proteins compared to traditional methods. This capability highlights its potential in developing novel therapeutic strategies against diseases characterized by dysregulated protein levels .

3. Bioconjugation Studies

Studies involving this compound have shown its effectiveness in forming stable linkages with various biomolecules through click chemistry and amide bond formation. These interactions are critical for constructing complex biomolecular architectures necessary for advanced therapeutic applications .

Q & A

What are the standard protocols for synthesizing Propargyl-PEG7-acid, and how can purity be validated?

Level: Basic

Methodological Answer:

this compound is typically synthesized via sequential coupling reactions, starting with propargyl alcohol and ethylene oxide monomers, followed by carboxylation. Key steps include:

-

Protection/Deprotection: Use tert-butyl groups to protect the propargyl moiety during PEG chain elongation to prevent unintended side reactions .

-

Characterization: Validate purity using NMR (to confirm PEG chain length and propargyl group integrity) and HPLC (to assess residual solvents or unreacted intermediates). A purity threshold of ≥95% is recommended for downstream applications .

-

Data Table Example:

Analytical Method Target Peaks/Values Acceptable Threshold ¹H NMR δ 2.4 ppm (propargyl CH₂), δ 3.6 ppm (PEG backbone) ≥95% integration match HPLC (C18 column) Retention time: 8.2 min (main peak) Area under curve ≥95%

How should this compound be stored to maintain stability, and what solvents are optimal for experimental use?

Level: Basic

Methodological Answer:

- Storage: Aliquot and store at -20°C under inert gas (e.g., argon) to prevent oxidation of the propargyl group and PEG hydrolysis. Avoid repeated freeze-thaw cycles .

- Solubility: Dissolve in anhydrous DMSO (for organic-phase reactions) or PBS (pH 7.4, for aqueous bioconjugation). Pre-filter solutions (0.22 µm) to remove particulates that may interfere with kinetic studies .

How can researchers optimize conjugation efficiency between this compound and azide-functionalized biomolecules?

Level: Advanced

Methodological Answer:

Optimization requires balancing reaction kinetics and steric effects:

- Catalyst System: Use Cu(I)-TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) to accelerate cycloaddition while minimizing copper-induced toxicity. A 1:2 molar ratio (Cu:ligand) is ideal .

- Reaction Conditions: Conduct reactions at 25–37°C for 4–6 hours. Monitor pH (6.5–7.5) to avoid carboxylate group protonation, which reduces reactivity .

- Contradiction Analysis: Discrepancies in reported yields (e.g., 60–90%) often arise from variations in azide accessibility. Use MALDI-TOF to confirm successful conjugation and quantify unreacted species .

What analytical strategies are recommended for characterizing this compound degradation products in physiological conditions?

Level: Advanced

Methodological Answer:

- Degradation Pathways: Hydrolysis of PEG chains or oxidation of the propargyl group.

- Techniques:

- Data Interpretation: Compare degradation profiles across pH levels (4.0 vs. 7.4) to model stability in lysosomal vs. cytosolic environments .

How can researchers resolve low reaction yields when using this compound in solid-phase peptide synthesis (SPPS)?

Level: Advanced

Methodological Answer:

- Common Pitfalls:

- Validation: Employ Kaiser test to monitor free amine groups post-coupling. Yields <70% warrant re-optimization of activation reagents (e.g., HATU vs. DCC) .

What experimental controls are critical when assessing this compound’s cytotoxicity in cell-based studies?

Level: Advanced

Methodological Answer:

- Controls:

- Assays: Combine MTT (metabolic activity) with Annexin V/PI staining (apoptosis/necrosis) to differentiate mechanisms of toxicity .

How can inconsistencies in this compound’s reported solubility across studies be systematically addressed?

Level: Advanced

Methodological Answer:

- Source Variability: Trace residual solvents (e.g., THF) from synthesis may alter solubility. Use Karl Fischer titration to quantify water content and standardize solvent batches .

- Temperature Effects: Solubility in PBS decreases by ~15% at 4°C vs. 25°C. Pre-warm solutions to 37°C for in vitro studies to avoid precipitation .

What methodologies ensure reproducibility of this compound-based click chemistry across laboratories?

Level: Advanced

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.